BI-1347 - 2163056-91-3

BI-1347

Catalog Number: EVT-261858
CAS Number: 2163056-91-3
Molecular Formula: C22H20N4O
Molecular Weight: 356.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BI-1347 is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) [, ]. CDK8 is a part of the mediator complex, a multi-protein assembly that regulates transcription by modulating the activity of RNA polymerase II [, ]. BI-1347 has emerged as a valuable probe compound in scientific research, particularly in oncology and immunology, for its ability to modulate CDK8 activity and downstream signaling pathways [, ].

Synthesis Analysis

While the provided literature lacks detailed information on the synthesis of BI-1347, it mentions that the development of BI-1347 and other potent CDK8 inhibitors was guided by crystallography []. This suggests a structure-based drug design approach, likely involving iterative cycles of synthesis, biological evaluation, and structural analysis to optimize the compound's potency and selectivity.

Molecular Structure Analysis

The crystal structure of human CDK8 in complex with BI-1347 has been solved []. This structural information provides crucial insights into the binding mode of BI-1347 within the active site of CDK8, laying the foundation for understanding its inhibitory mechanism and for further structure-guided drug design efforts.

Mechanism of Action

BI-1347 exerts its biological effects primarily by inhibiting the kinase activity of CDK8 [, , ]. This inhibition disrupts the phosphorylation of downstream targets of CDK8, including STAT1 at the Ser727 position [, , ]. This blockage of STAT1 phosphorylation has significant consequences for cellular processes, particularly within the immune system.

BI-1347's impact on NK cell activity is particularly noteworthy. By inhibiting CDK8, BI-1347 promotes the production of perforin and granzyme B, key cytolytic molecules in NK cells [, , ]. This enhanced cytotoxic potential of NK cells contributes to their ability to recognize and kill cancer cells more effectively, highlighting BI-1347's potential in cancer immunotherapy [, ].

Applications
  • Enhancing NK Cell Activity: BI-1347 boosts the cytotoxic activity of NK cells, crucial for controlling tumors [, , ]. This enhancement is attributed to increased production of perforin and granzyme B, key cytolytic molecules [, , ]. This finding positions BI-1347 as a potential candidate for cancer immunotherapy, either as a single agent or in combination therapies.

  • Synergistic Antitumor Effects: Studies demonstrate that BI-1347 augments the efficacy of other anti-cancer treatments, like anti-PD-1 antibodies and SMAC mimetics []. This synergy highlights BI-1347's potential in combination therapies, where it can enhance the effectiveness of existing treatment modalities.

  • Investigating CDK8 Biology: BI-1347 serves as a valuable tool for dissecting the intricate roles of CDK8 in various cellular processes, including transcription regulation and immune signaling [, , ]. By modulating CDK8 activity, researchers can gain deeper insights into the biological consequences of CDK8 dysregulation and its implications for disease development.

  • Drug Discovery and Development: BI-1347, with its potent and selective CDK8 inhibition, serves as a starting point for developing next-generation CDK8 inhibitors with improved pharmacological properties []. This continued exploration could lead to the identification of even more effective compounds for treating cancers and other diseases where CDK8 plays a crucial role.

Future Directions
  • Optimization of Treatment Regimens: Research indicates that the efficacy of BI-1347 is schedule-dependent, with intermittent dosing proving more effective than continuous administration []. Further investigation is needed to determine the optimal dosing schedules for maximizing its therapeutic benefit while minimizing potential side effects.

  • Exploring Combination Therapies: BI-1347 demonstrates synergy with other immunotherapies, such as SMAC mimetics and anti-PD-1 antibodies []. Further research exploring its use in combination with other anticancer agents could lead to more effective treatment strategies for various cancers.

  • Understanding Resistance Mechanisms: As with any targeted therapy, the emergence of resistance to BI-1347 is a concern []. Investigating the mechanisms of resistance will be crucial for developing strategies to overcome it and improve long-term treatment outcomes.

  • Investigating Potential in Other Diseases: Given CDK8's involvement in diverse cellular processes, BI-1347's potential extends beyond cancer [, , ]. Investigating its effectiveness in other diseases where CDK8 dysregulation plays a role, such as inflammatory disorders or autoimmune diseases, could unveil new therapeutic avenues.

BI-9811

  • Compound Description: BI-9811 is a potent and selective cyclin-dependent kinase 8 (CDK8) inhibitor. [] Like BI-1347, it demonstrated significant downregulation of STAT1-Ser727 signaling and enhanced the secretion of perforin and granzyme B in NK cells. [] BI-9811 also showed high selectivity for CDK8 in kinase panel testing and lacked cytotoxic activity against NK cells and most cancer cell lines. []
  • Relevance: BI-9811 shares structural similarities and a similar mechanism of action with BI-1347, both targeting CDK8 to enhance NK cell activity. [] They were both identified during the same research effort and are valuable probe compounds for investigating CDK8 inhibition. [, ]

CCT251545

  • Compound Description: CCT251545 is a CDK8 inhibitor. [] While it showed efficacy against the MV4-11 AML cell line (ETO2-GLIS2 negative), it demonstrated poor correlation with cell viability and had a high IC50 against the M-07e cell line (ETO2-GLIS2 positive). []
  • Relevance: CCT251545 serves as a comparative CDK8 inhibitor to BI-1347, highlighting the variable responses to CDK8 inhibition depending on the specific cell line and genetic background. [] The research suggests that while both compounds target CDK8, their efficacy can be influenced by factors like the presence of specific fusion proteins such as ETO2-GLIS2. []

SMAC Mimetic (BI-8382)

  • Compound Description: BI-8382 is a SMAC mimetic that enhances T-cell activity. [] In the murine EMT6 breast cancer model, BI-8382 treatment led to an increase in the number of NK cells infiltrating tumors. []
  • Relevance: Though not structurally related to BI-1347, BI-8382 exhibits synergistic antitumor activity when combined with BI-1347. [] The combination treatment resulted in increased survival rates in the EMT6 breast cancer model, indicating a beneficial interplay between promoting adaptive immunity (BI-8382) and enhancing NK cell function (BI-1347). []

JQ1

  • Compound Description: JQ1 is a bromodomain and extra-terminal (BET)-BRD4 inhibitor. [] It effectively reduced M-07e cell viability and demonstrated a reduction in both BRD4 and MED12L protein expression at its IC50 and higher doses. []
  • Relevance: JQ1, while targeting a different protein (BRD4), offers an alternative approach to indirectly modulate MED12L expression, which showed resistance to direct CDK8 inhibition by BI-1347 in ETO2-GLIS2 positive cells. [] This highlights potential alternative strategies for targeting specific cancer cells resistant to direct CDK8 inhibition. []

SEL-120-34A

  • Compound Description: SEL-120-34A is a small-molecule CDK8 kinase inhibitor. [] It effectively impaired aRMS cell line growth in vitro and demonstrated significant inhibition of xenograft tumor growth in vivo. []
  • Relevance: SEL-120-34A is another CDK8 inhibitor, similar to BI-1347, that was used to validate CDK8 as a viable therapeutic target in aRMS. [] Both compounds target and inhibit CDK8 kinase activity, showcasing the potential of this approach in treating fusion-positive aRMS. []

JH-XII-178

  • Compound Description: JH-XII-178 is a small-molecule CDK8 kinase inhibitor. [] Like SEL-120-34A and BI-1347, it demonstrated on-target activity by reducing STAT1Ser727 phosphorylation and impaired aRMS cell line growth in vitro. []
  • Relevance: JH-XII-178 serves as another example of a CDK8 kinase inhibitor, similar to BI-1347, highlighting the potential of this class of drugs. [] The fact that multiple CDK8 inhibitors show similar effects on aRMS cells strengthens the rationale for further investigation of BI-1347 and its analogs as potential therapeutics. []

LL-K8-22

  • Compound Description: LL-K8-22 is a small-molecule degrader that selectively and concurrently targets both CDK8 and cyclin C for degradation. [] This compound showed enhanced anti-proliferative effects compared to its parent molecule, BI-1347, with a five-fold increase in potency against MDA-MB-468 cells. [] LL-K8-22 demonstrated superior suppression of CDK8-cyclin C downstream signaling, particularly a more persistent inhibition of STAT1 phosphorylation than BI-1347. []
  • Relevance: Derived from BI-1347, LL-K8-22 represents a more potent evolution targeting the CDK8-cyclin C complex. [] Its ability to degrade both CDK8 and cyclin C results in a more pronounced and sustained effect on downstream signaling compared to the inhibitory action of BI-1347, highlighting the potential benefits of developing degraders over traditional inhibitors. []

Properties

CAS Number

2163056-91-3

Product Name

2-(4-(4-(isoquinolin-4-yl)phenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide

IUPAC Name

2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]-N,N-dimethylacetamide

Molecular Formula

C22H20N4O

Molecular Weight

356.43

InChI

InChI=1S/C22H20N4O/c1-25(2)22(27)15-26-14-19(12-24-26)16-7-9-17(10-8-16)21-13-23-11-18-5-3-4-6-20(18)21/h3-14H,15H2,1-2H3

InChI Key

WULUGQONDYDNKY-UHFFFAOYSA-N

SMILES

CN(C)C(=O)CN1C=C(C=N1)C2=CC=C(C=C2)C3=CN=CC4=CC=CC=C43

Solubility

Soluble in DMSO

Synonyms

BI-1347; BI1347; BI 1347

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.